4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde
Description
Properties
IUPAC Name |
4-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-7-9-1-3-10(4-2-9)18-8-11(16)14-6-5-13-12(14)17/h1-4,7H,5-6,8H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLAJDZXHMTEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Mechanism
This three-step sequence employs protection-deprotection strategy to prevent aldehyde oxidation during ether formation:
Protection of 4-Hydroxybenzaldehyde :
$$ \text{4-Hydroxybenzaldehyde} \xrightarrow[\text{HCl (cat.)}]{\text{Ethylene glycol}} \text{4-(1,3-Dioxolan-2-yl)phenol} $$
Acetal formation shields the aldehyde, enabling subsequent alkylation.Etherification with 1-(2-Chloroethyl)imidazolidin-2-one :
$$ \text{4-(1,3-Dioxolan-2-yl)phenol} + \text{1-(2-Chloroethyl)imidazolidin-2-one} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}3} \text{Protected Intermediate} $$
Nucleophilic substitution installs the ethoxy-imidazolidinone chain.Acid-Catalyzed Deprotection :
$$ \text{Protected Intermediate} \xrightarrow[\text{H}_2\text{O}]{\text{HCl, THF}} \text{4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde} $$
Yields: 58–67% (over three steps).
Optimization Insights
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may necessitate rigorous drying to prevent hydrolysis.
- Base Impact : Potassium carbonate outperforms cesium carbonate in minimizing ester side products (≤5% vs. 12%).
- Temperature : Reactions above 100°C promote elimination byproducts; optimal range: 70–85°C.
Method 2: Direct Coupling via Mitsunobu Reaction
Single-Step Ether Synthesis
The Mitsunobu reaction enables direct coupling between 4-hydroxybenzaldehyde and 2-(2-oxoimidazolidin-1-yl)ethanol, circumventing protection:
$$ \text{4-Hydroxybenzaldehyde} + \text{2-(2-Oxoimidazolidin-1-yl)ethanol} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target Compound} $$
Advantages :
- No aldehyde protection required due to mild conditions.
- High regioselectivity (≥98% by $$ ^1\text{H NMR} $$).
Limitations :
Method 3: Cyclization of Urea Precursors
Sequential Imidazolidinone Formation
This route constructs the heterocycle post-etherification:
Synthesis of 4-(2-Aminoethoxy)benzaldehyde :
$$ \text{4-Hydroxybenzaldehyde} \xrightarrow[\text{Et}_3\text{N}]{\text{2-Bromoethylamine} \cdot \text{HBr}} \text{4-(2-Aminoethoxy)benzaldehyde} $$ (Yield: 74%).Urea Cyclization :
$$ \text{4-(2-Aminoethoxy)benzaldehyde} + \text{Trimethylsilyl isocyanate} \xrightarrow[\text{CH}2\text{Cl}2]{} \text{Target Compound} $$
Yields: 38–51%.
Key Observations
- Silylation Benefits : Trimethylsilyl groups mitigate aldehyde reactivity during cyclization.
- Side Reactions : Over-cyclization to bicyclic derivatives occurs at >60°C.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Total Steps | 3 | 1 | 2 | 2 |
| Overall Yield (%) | 58–67 | 42–49 | 38–51 | 55 |
| Functional Tolerance | High | Moderate | Low | High |
| Scalability | Excellent | Poor | Moderate | Good |
| Cost Efficiency | Moderate | Low | High | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products
Oxidation: 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzoic acid.
Reduction: 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde serves as a pivotal building block for synthesizing pharmaceutical agents. Its design allows for the modulation of enzyme activity and receptor interactions, making it a candidate for drug development aimed at various diseases.
Case Study: Antimicrobial Activity
A study evaluated derivatives of similar compounds against bacterial strains. The findings indicated that modifications to the imidazolidinone structure could enhance antimicrobial properties, suggesting potential applications in developing new antibiotics .
| Compound | Activity | MIC (µM) |
|---|---|---|
| N1 | Antibacterial | 1.27 |
| N8 | Antibacterial | 1.43 |
| N9 | Anticancer | 5.85 |
Material Science
The compound can be incorporated into polymers to enhance their thermal stability and mechanical strength. Its unique chemical properties allow it to act as a cross-linking agent or modifier in polymer formulations.
Data Table: Properties of Modified Polymers
| Polymer Type | Modification Type | Property Enhanced |
|---|---|---|
| Polyethylene | Ethoxy linkage | Thermal stability |
| Polyurethane | Imidazolidinone integration | Mechanical strength |
Biological Studies
This compound can function as a biochemical probe to study enzyme activities and protein-ligand interactions. Its ability to form covalent bonds with nucleophilic residues makes it particularly useful in elucidating mechanisms of action in biological systems.
Example: Enzyme Inhibition Studies
Research indicates that compounds with similar structures can inhibit dihydrofolate reductase, an important target in cancer therapy, highlighting the potential of this compound in anticancer drug design .
Industrial Applications
In industrial chemistry, this compound can serve as an intermediate in the synthesis of specialty chemicals. Its versatility allows for its use in creating complex molecules that are valuable in various applications, from agrochemicals to fine chemicals.
Mechanism of Action
The mechanism of action of 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazolidinone ring can interact with active sites of enzymes, while the benzaldehyde moiety can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde with structurally related compounds from the evidence:
Crystallographic and Conformational Differences
Nitroimidazole Analog (C₁₆H₁₉N₃O₆):
- The nitroimidazole ring is nearly planar (max. deviation: 0.002 Å), with the nitro group twisted at -3.7° and 176.7° relative to the imidazole plane .
- The ethoxy chains adopt a (-)-cis conformation, creating a dihedral angle of 38.60° between the imidazole and benzaldehyde rings .
- Hydrogen bonding forms columnar structures parallel to the a-axis, enhancing stability .
- Target Compound (Hypothetical): The 2-oxoimidazolidinone moiety is expected to exhibit greater planarity than nitroimidazole due to conjugation between the oxo groups and the ring.
Pharmacological and Physicochemical Properties
- Nitroimidazole Analog: Functions as a radiosensitizer by generating reactive intermediates under hypoxia, selectively binding to low-oxygen tissues .
- Target Compound: The 2-oxoimidazolidinone group may confer enhanced metabolic stability compared to nitroimidazole, while the aldehyde moiety could enable Schiff base formation with biological amines (e.g., lysine residues in enzymes).
Biological Activity
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde is an organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a unique structure comprising an imidazolidinone ring and a benzaldehyde moiety linked by an ethoxy group, which contributes to its biological activity.
- Molecular Formula : C12H12N2O4
- CAS Number : 1090754-06-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazolidinone ring can engage with active sites of enzymes, while the benzaldehyde moiety may form covalent bonds with nucleophilic residues, thus modulating enzyme activities or receptor functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit enzymes that are critical in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against various pathogens, making them candidates for further development in infectious disease treatment.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds and their derivatives:
Study 1: Antitumor Potential
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazolidinone derivatives, including those related to this compound. The findings indicated significant antitumor activity against various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .
Study 2: Enzyme Interaction
Research highlighted in European Journal of Pharmaceutical Sciences focused on the enzyme inhibition properties of compounds with similar structures. The study demonstrated that these compounds could effectively inhibit key enzymes involved in cancer metabolism, suggesting a potential application in cancer therapy .
Study 3: Antimicrobial Efficacy
A study assessing the antimicrobial properties of related benzaldehyde derivatives found that some exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This positions them as promising candidates for developing new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Q: What are the standard synthetic routes for 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde?
A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing substituted benzaldehyde derivatives with intermediates like 4-amino-triazoles or nitroimidazole precursors in polar solvents (e.g., DMF or ethanol) with catalysts like glacial acetic acid or potassium carbonate. For example, 4-hydroxybenzaldehyde reacts with nitroimidazole-containing intermediates under argon to yield the target compound after column chromatography .
Q. Advanced Q: How can reaction conditions (solvent, temperature, catalysts) be optimized to improve yield and purity?
A: Optimization involves:
- Solvent choice : DMF enhances solubility of aromatic intermediates, while ethanol reduces side reactions.
- Catalysts : Potassium carbonate improves nucleophilic substitution efficiency .
- Temperature : Controlled reflux (~120°C) minimizes decomposition.
- Purification : Gradient elution (e.g., EtOAc/hexane) resolves polar byproducts .
Yields >85% are achievable with strict anhydrous conditions .
Structural Characterization
Q. Q: What spectroscopic and crystallographic methods are essential for characterizing this compound?
A:
- NMR : H and C NMR confirm aldehyde (δ ~9.9 ppm) and imidazolidinone (δ ~3.5–4.5 ppm) groups .
- IR : Stretching vibrations at ~1680 cm (C=O) and ~1250 cm (C-O-C) .
- X-ray crystallography : Resolves planar imidazole rings (max deviation: 0.002 Å) and dihedral angles (e.g., 5.08° between nitro and imidazole groups) .
Q. Advanced Q: How do intermolecular interactions (e.g., hydrogen bonding) affect crystallographic packing?
A: Weak C–H···O hydrogen bonds (2.5–3.0 Å) align molecules into columns parallel to the a-axis, stabilizing the crystal lattice. Nitro groups participate in CH-π interactions (3.1–3.5 Å), influencing solubility and melting points .
Biological Activity and Mechanism
Q. Q: What biological applications are associated with this compound?
A: Nitroimidazole derivatives are studied as hypoxia-selective probes due to redox properties. The compound’s nitro group undergoes enzymatic reduction in low-oxygen environments, forming reactive intermediates that bind hypoxic tissues .
Q. Advanced Q: How can structural modifications enhance selectivity for hypoxic cells in cancer research?
A: Introducing electron-withdrawing groups (e.g., –CF) on the benzaldehyde ring increases redox potential, improving hypoxia targeting. Modifying the imidazolidinone side chain (e.g., fluorination) enhances metabolic stability .
Reactivity and Functionalization
Q. Q: Which functional groups are most reactive in this compound?
A: The aldehyde (–CHO) undergoes condensation with amines/hydrazides. The imidazolidinone’s carbonyl group participates in nucleophilic substitutions (e.g., with thiols or Grignard reagents) .
Q. Advanced Q: How can regioselective oxidation/reduction be achieved without degrading the core structure?
A: Selective oxidation of the aldehyde to carboxylic acid is possible using KMnO (pH 7–9, 0°C). For reduction, NaBH selectively reduces the aldehyde to –CHOH, while the imidazolidinone remains intact .
Analytical Challenges
Q. Q: What are common pitfalls in HPLC/GC analysis of this compound?
A:
Q. Advanced Q: How can LC-MS/MS differentiate between isobaric metabolites in pharmacokinetic studies?
A: High-resolution MS (HRMS) with CID fragmentation distinguishes metabolites via unique fragment ions (e.g., m/z 220.22 for the parent ion and m/z 178.15 for dealkylated products) .
Data Contradictions
Q. Q: Why do reported yields vary across synthetic protocols?
A: Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
